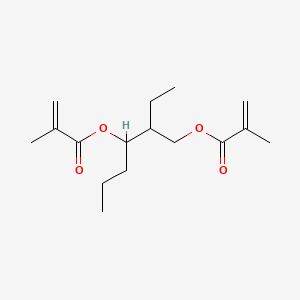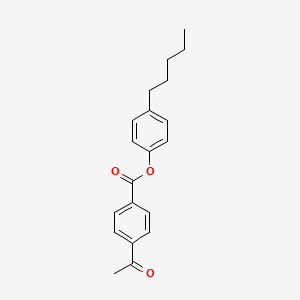
1-(4-Chlorophenyl)-2-(diethylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(diethylamino)ethanol is a chemical compound with a molecular formula of C12H18ClNO. This compound is known for its applications in organic synthesis and as a catalyst in various chemical reactions. It is characterized by the presence of a chlorophenyl group and a diethylamino group attached to an ethanol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(diethylamino)ethanol typically involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-(diethylamino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chlorophenylethanol.
科学的研究の応用
1-(4-Chlorophenyl)-2-(diethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-(diethylamino)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)ethanol: Similar in structure but lacks the diethylamino group.
1-(4-Chlorophenyl)ethylamine: Contains an amine group instead of an ethanol backbone.
4-Chlorobenzaldehyde: A precursor in the synthesis of 1-(4-Chlorophenyl)-2-(diethylamino)ethanol.
Uniqueness
This compound is unique due to the presence of both the chlorophenyl and diethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications.
特性
CAS番号 |
67428-77-7 |
|---|---|
分子式 |
C12H18ClNO |
分子量 |
227.73 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(diethylamino)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-3-14(4-2)9-12(15)10-5-7-11(13)8-6-10/h5-8,12,15H,3-4,9H2,1-2H3 |
InChIキー |
SCDVMBDRHVNOKM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)



![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)



![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)


